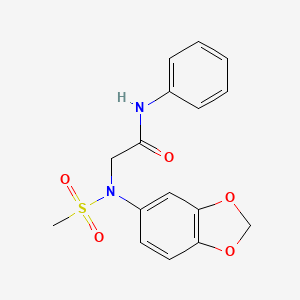
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as MDG-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. MDG-1 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been suggested as a potential therapeutic strategy for various diseases, including cancer, diabetes, and Alzheimer's disease.
Wirkmechanismus
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide targets the enzyme GSK-3β, which is involved in various signaling pathways that regulate cellular processes. Inhibition of GSK-3β by N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. Activation of these pathways has been shown to have therapeutic potential in various diseases.
Biochemical and physiological effects:
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects in preclinical models. In vitro studies have shown that N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide inhibits cell proliferation and induces apoptosis in cancer cells. In animal models of diabetes, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to improve glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to improve cognitive function and reduce amyloid plaque deposition.
Vorteile Und Einschränkungen Für Laborexperimente
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for GSK-3β, which reduces the potential for off-target effects. However, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has limited stability in biological fluids, which can limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential direction is the development of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide analogs with improved pharmacological properties. Another direction is the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Finally, the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in clinical trials for various diseases, including cancer, diabetes, and Alzheimer's disease, is an important future direction.
Synthesemethoden
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylglycinamide to form the corresponding amide. The final step involves the reaction of the amide with methylsulfonyl chloride in the presence of a base to form N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide.
Wissenschaftliche Forschungsanwendungen
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied extensively in preclinical models for its potential therapeutic properties. In vitro studies have shown that N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide inhibits GSK-3β activity, leading to the activation of various downstream signaling pathways. This has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-24(20,21)18(10-16(19)17-12-5-3-2-4-6-12)13-7-8-14-15(9-13)23-11-22-14/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAAXSWFJBEHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



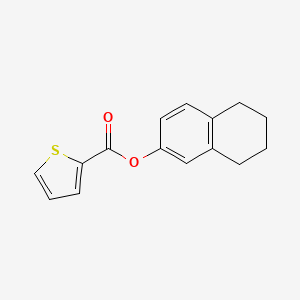


![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
![4-[4-(2-furoyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5707969.png)
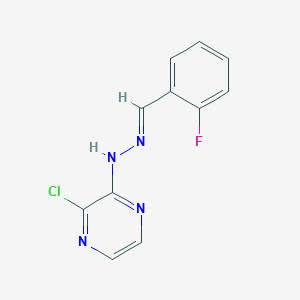
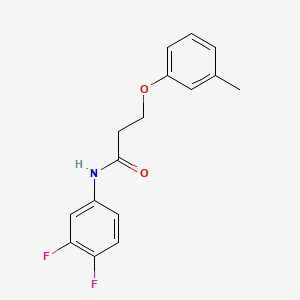

![3-{3-[(5-methyl-2-furoyl)amino]phenyl}acrylic acid](/img/structure/B5708009.png)
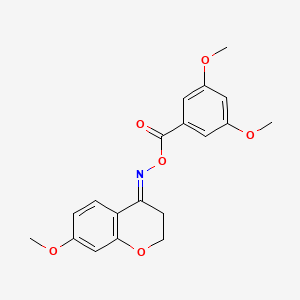
![4-ethyl-2-{[3-(4-methoxyphenyl)acryloyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5708016.png)
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)